Sodium 2-chloroethanesulfonate monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

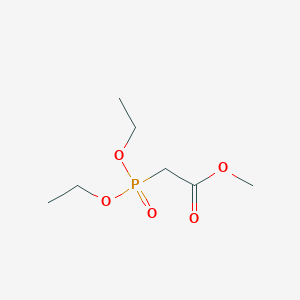

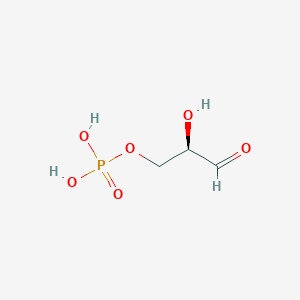

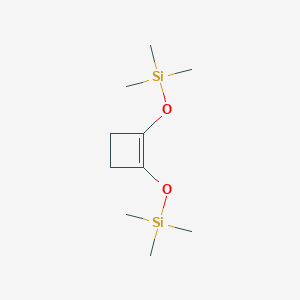

Sodium 2-chloroethanesulfonate monohydrate: is a chemical compound with the molecular formula ClCH2CH2SO3Na · H2OThis compound is a white crystalline solid that is highly soluble in water and has a melting point of 292°C (dec.) .

作用機序

Target of Action

Sodium 2-chloroethanesulfonate monohydrate is primarily used as a sulfoethylating agent . The primary targets of this compound are molecules that can undergo sulfoethylation, such as cellulose .

Mode of Action

The compound interacts with its targets through a process called sulfoethylation . In this process, the this compound molecule donates a sulfoethyl group to the target molecule, altering its chemical structure .

Biochemical Pathways

For instance, when cellulose is sulfoethylated, it can alter the properties of cellulose, affecting its solubility and reactivity .

Result of Action

The result of this compound’s action is the sulfoethylation of its target molecules. This can lead to changes in the chemical and physical properties of the target molecules. For example, sulfoethylation of cellulose can increase its solubility and reactivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of sulfoethylation. Additionally, temperature and pressure can also influence the compound’s stability and efficacy .

生化学分析

Biochemical Properties

It is known to be a strong alkali and has corrosive properties . It is often used as an organic synthesis and organic chemistry reagent

Cellular Effects

Given its corrosive nature, it may have significant effects on cell function

Molecular Mechanism

It is known to be involved in sulfoethylation reactions

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a melting point of 292°C

準備方法

Synthetic Routes and Reaction Conditions: : Sodium 2-chloroethanesulfonate monohydrate can be synthesized through the reaction of 2-chloroethanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the monohydrate form .

Industrial Production Methods: : In industrial settings, the production of this compound involves the chlorination of ethane sulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: : Sodium 2-chloroethanesulfonate monohydrate undergoes various chemical reactions, including substitution and sulfoethylation reactions .

Common Reagents and Conditions

Substitution Reactions: This compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted products.

Sulfoethylation Reactions: It is commonly used as a sulfoethylating agent in the preparation of sulfoethyl cellulose.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonated amines or thiols.

Sulfoethylated Cellulose: When used as a sulfoethylating agent, it forms sulfoethyl cellulose, which has applications in various industries.

科学的研究の応用

Chemistry: : Sodium 2-chloroethanesulfonate monohydrate is used as a reagent in organic synthesis, particularly in the preparation of sulfoethylated compounds .

Biology and Medicine: : In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions .

Industry: : This compound is used in the production of sulfoethyl cellulose, which is employed as a thickening agent in various industrial applications, including wastewater treatment .

類似化合物との比較

Similar Compounds

Sodium 2-bromoethanesulfonate: Similar in structure but contains a bromine atom instead of chlorine.

Sodium 2-mercaptoethanesulfonate: Contains a thiol group instead of a chloro group.

Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.

Uniqueness: : Sodium 2-chloroethanesulfonate monohydrate is unique due to its specific reactivity as a sulfoethylating agent, which makes it particularly useful in the synthesis of sulfoethylated compounds and in modifying biomolecules .

特性

CAS番号 |

15484-44-3 |

|---|---|

分子式 |

C2H4ClNaO3S |

分子量 |

166.56 g/mol |

IUPAC名 |

sodium;2-chloroethanesulfonate |

InChI |

InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |

InChIキー |

BVIXLMYIFZGRBH-UHFFFAOYSA-M |

SMILES |

C(CCl)S(=O)(=O)[O-].O.[Na+] |

正規SMILES |

C(CCl)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

15484-44-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Q1: What is the role of sodium 2-chloroethanesulfonate monohydrate in the synthesis of Fatty Alcohol Polyoxyethylene Ether Sulfonate (AESO)?

A1: this compound acts as a sulfonating agent in the synthesis of AESO []. It reacts with sodium polyehoxylated coconut fatty alcoholate, introducing a sulfonate group to the fatty alcohol polyoxyethylene ether (AEO-5) molecule. This sulfonation step is crucial for enhancing the surfactant properties of AESO, particularly its thermal stability and salt resistance.

Q2: How does the molar ratio of this compound affect the synthesis of AESO?

A2: The research indicates that the molar ratio of this compound to sodium polyehoxylated coconut fatty alcoholate significantly impacts the yield of AESO []. The study identified an optimal molar ratio of 1.2 for achieving the highest AESO yield. This suggests that an excess of the sulfonating agent is necessary to drive the reaction towards completion and maximize the desired product formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)